molecular formula C19H19N3O2 B5843757 N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5843757
M. Wt: 321.4 g/mol
InChI Key: OHLNGVVKPWSYJV-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as EPM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. EPM is a member of the benzamide family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In neuroscience, N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress. In cancer research, N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been found to inhibit the activity of various enzymes involved in cell proliferation and survival, including PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have various biochemical and physiological effects in cells and organisms. In neuroscience, N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been found to protect against oxidative stress-induced cell death and improve cognitive function in animal models of neurodegenerative diseases. In cancer research, N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In drug discovery, N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been used as a scaffold for the development of new drugs with improved pharmacological properties, such as increased potency and selectivity.

Advantages and Limitations for Lab Experiments

N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide also has some limitations, such as its relatively low potency and selectivity compared to other benzamide derivatives. Additionally, the mechanism of action of N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood, which may limit its potential applications in some areas of research.

Future Directions

There are several future directions for the research and development of N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the elucidation of the mechanism of action of N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, which may provide insights into its potential therapeutic applications. Additionally, the development of new derivatives of N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide with improved pharmacological properties, such as increased potency and selectivity, may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of 4-methylbenzoyl chloride with N-ethyl-N-methylamine in the presence of a base, followed by the addition of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde. The resulting product is purified through recrystallization, yielding a white crystalline solid with a melting point of 144-146°C.

Scientific Research Applications

N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have neuroprotective effects against oxidative stress, which is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In drug discovery, N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been used as a lead compound for the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-22(19(23)16-11-9-14(2)10-12-16)13-17-20-18(21-24-17)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLNGVVKPWSYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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